

Spectroscopic Characterization of 1-Boc-4-(aminomethyl)-4-ethylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Cat. No.: B1404945

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **1-Boc-4-(aminomethyl)-4-ethylpiperidine**, a key building block in medicinal chemistry and drug development.[1][2][3] As direct experimental spectra for this specific compound are not readily available in public databases, this document synthesizes data from structurally analogous compounds and first-principle spectroscopic interpretation to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural verification of this and similar molecules.

Introduction

1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS No. 1020412-83-8) is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, and both an aminomethyl and an ethyl group at the C4 position. The Boc group is a cornerstone in organic synthesis, particularly in peptide and medicinal chemistry, for its stability and ease of removal.[4] Accurate structural confirmation through spectroscopic methods is a critical step in ensuring the quality and purity of this intermediate for downstream applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of **1-Boc-4-(aminomethyl)-4-ethylpiperidine** and highlights the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of **1-Boc-4-(aminomethyl)-4-ethylpiperidine**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR are essential for the complete characterization of **1-Boc-4-(aminomethyl)-4-ethylpiperidine**.

Expected ^1H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.^[5]

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Rationale
Boc (t-butyl)	~1.45	Singlet (s)	9H	The nine equivalent protons of the tert-butyl group are deshielded by the adjacent oxygen and carbonyl group, resulting in a characteristic singlet. [4]
Piperidine ring CH ₂ (axial & equatorial)	1.2 - 1.8	Multiplet (m)	8H	The protons on the piperidine ring will appear as complex multiplets due to geminal and vicinal coupling. The presence of the Boc group can lead to broad signals due to restricted rotation around the N-C(O) bond. [6]
Ethyl CH ₂	~1.3 - 1.5	Quartet (q)	2H	These protons are adjacent to a methyl group and will appear as a quartet.
Ethyl CH ₃	~0.8 - 1.0	Triplet (t)	3H	These protons are adjacent to a

methylene group and will appear as a triplet.

Aminomethyl
CH₂

~2.5 - 2.8

Singlet (s) or
Doublet (d)

2H

The chemical shift is influenced by the adjacent nitrogen. The multiplicity may be a singlet if coupling to the NH₂ protons is not observed, or a doublet if it is.

Amine NH₂

~1.5 - 2.5
(variable)

Broad Singlet (br
s)

2H

The chemical shift and appearance of the amine protons can vary significantly due to hydrogen bonding and exchange with solvent.

Experimental Causality: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the piperidine ring protons.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Expected Chemical Shift (ppm)	Rationale
Boc C=O	~155	The carbonyl carbon of the carbamate is significantly deshielded.[4]
Boc C(CH ₃) ₃	~80	The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift.[4]
Boc C(CH ₃) ₃	~28	The methyl carbons of the tert-butyl group are in a typical aliphatic region.[4]
Piperidine C4	~35-40	This is a quaternary carbon with two alkyl and two aminomethyl/ethyl substituents.
Piperidine C2, C6	~40-45	These carbons are adjacent to the nitrogen atom of the carbamate.
Piperidine C3, C5	~30-35	These carbons are in a typical aliphatic region of the piperidine ring.
Ethyl CH ₂	~25-30	Aliphatic methylene carbon.
Ethyl CH ₃	~8-12	Aliphatic methyl carbon.
Aminomethyl CH ₂	~45-50	This carbon is attached to a nitrogen atom, resulting in a downfield shift.

Self-Validating Protocol: To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed. This will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

For Boc-protected amines, the fragmentation is often predictable. The molecular ion peak ($[M]^+$) may be weak or absent in Electron Ionization (EI) mass spectra.^[7] Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecule, $[M+H]^+$.^[8]

Table 3: Predicted Mass Spectrometry Fragments

m/z Value	Proposed Fragment	Rationale
215.35	$[M+H]^+$	Protonated molecular ion (based on $C_{11}H_{22}N_2O_2$).
159	$[M - C_4H_8 + H]^+$	Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds. ^{[9][10]}
115	$[M - Boc + H]^+$	Loss of the entire Boc group (100 Da).
57	$[C_4H_9]^+$	The tert-butyl cation is a very stable fragment and often observed as the base peak in the mass spectra of Boc-protected compounds. ^[7]

Experimental Workflow for MS Analysis:



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Caption: A typical workflow for ESI-MS analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of **1-Boc-4-(aminomethyl)-4-ethylpiperidine** will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration	Rationale
3400-3250	Primary Amine (N-H)	Stretch	Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[11] These bands may be broad due to hydrogen bonding.
2975-2850	Alkyl (C-H)	Stretch	These absorptions are due to the C-H stretching vibrations of the piperidine ring, ethyl group, and Boc group.
~1690	Carbamate (C=O)	Stretch	The carbonyl group of the Boc protecting group gives a strong and characteristic absorption band in this region.[12][13]
1650-1580	Primary Amine (N-H)	Bend	The N-H bending vibration of the primary amine is expected in this range.[11]
1250-1020	Aliphatic Amine (C-N)	Stretch	The C-N stretching vibrations of the piperidine ring and the aminomethyl group will appear in this region.[11]

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link absorption frequencies to specific functional groups. The presence of the carbamate group is a key diagnostic feature, and its C=O stretch is typically observed at a lower wavenumber compared to ketones due to resonance with the nitrogen lone pair.[14][15]

Conclusion

This technical guide provides a comprehensive prediction of the ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopic data for **1-Boc-4-(aminomethyl)-4-ethylpiperidine**. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided tables of expected spectral features and the rationale behind them serve as a valuable reference for scientists engaged in the synthesis and characterization of novel piperidine-based compounds.

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